碘化钽

描述

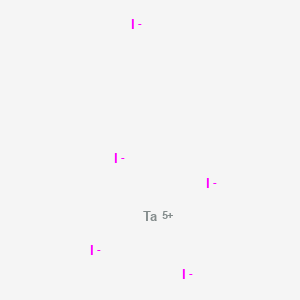

Tantalum(V) iodide is an inorganic compound with the formula Ta2I10 . It is a diamagnetic, black solid that hydrolyses readily . The compound adopts an edge-shared bioctahedral structure, which means that two TaI5 units are joined by a pair of iodide bridges .

Synthesis Analysis

Tantalum pentaiodide forms from the reaction of tantalum pentoxide with aluminium triiodide . The reaction is represented as: 3 Ta2O5 + 10 AlI3 → 6 TaI5 + 5 Al2O3 .

Molecular Structure Analysis

The compound adopts an edge-shared bioctahedral structure, which means that two TaI5 units are joined by a pair of iodide bridges . There is no bond between the Ta centres .

Chemical Reactions Analysis

The solubility of iodine I2 in water is relatively low (around 0.29 g L−1 at 20 °C ), but it reacts readily with iodide ions I− to form the triiodide ion I3− (and other poly (iodides)), a relatively hydrophobic charge–transfer complex .

Physical And Chemical Properties Analysis

Tantalum(V) iodide is a black solid with a density of 5.8 g/cm3 . It has a melting point of 382°C . It is extremely resistant to corrosion by most organic and inorganic acids, with the exception of hydrofluoric acid .

科学研究应用

High Purity Material Production

It can be produced in various purities, including 99%, 99.5%, 99.9%, 99.95%, and 99.999% . This makes it suitable for applications that require high purity materials.

Electronic Capacitors

Tantalum iodide is used in the production of electronic capacitors . These capacitors are used in high-end applications, including cell phones, computer hard drives, and implantable medical devices like pacemakers .

High Reliability Applications

Due to its properties, Tantalum iodide is used in applications that require high reliability . This includes devices that need to operate under extreme conditions such as high temperatures or high working voltages .

High Charge and Energy Efficiency

Tantalum iodide-based capacitors are known for their high charge and energy efficiency . This makes them ideal for use in power supply circuits, where energy efficiency is a key consideration .

Thermal Dissociation

Research has been conducted on the thermal dissociation of tantalum iodides . The tantalum metal obtained from this process was found to contain almost no gaseous or metallic impurities . It was plastic and could be pressed at room temperature .

Chemical Manufacturing

Tantalum iodide is used in chemical manufacturing . Its properties make it a valuable component in the production of various chemicals .

安全和危害

未来方向

Transparent electrode techniques for semitransparent and tandem perovskite solar cells are a promising future direction . The status and progress of perovskite-based tandem solar cells development, while focusing on the transparent electrode approaches and techniques, are being summarized . Future directions and challenges of transparent electrodes for semitransparent and tandem perovskite-based photovoltaics are also being discussed .

作用机制

Target of Action

Tantalum iodide is an inorganic compound with the chemical formula TaI4

Mode of Action

Tantalum iodide is known to dissolve in water to give a green solution . The color fades when left in the air and produces a white precipitate This suggests that tantalum iodide may undergo some form of chemical reaction or physical change when exposed to different environments

Result of Action

It is known that tantalum iodide can form a green solution when dissolved in water, but the color fades when left in the air, producing a white precipitate . This suggests that tantalum iodide may undergo some form of chemical reaction or physical change when exposed to different environments.

Action Environment

The action of tantalum iodide can be influenced by environmental factors. For example, its solubility and color change in water suggest that it may interact differently in aqueous environments compared to dry environments . Additionally, the fact that the color of the solution fades when left in the air suggests that exposure to oxygen or other components of air may affect its properties .

属性

IUPAC Name |

tantalum(5+);pentaiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5HI.Ta/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXNQITXACHNJ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[I-].[I-].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TaI5, I5Ta | |

| Record name | tantalum(V) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tantalum(V)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.4702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tantalum iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tantalum iodide | |

CAS RN |

14693-81-3 | |

| Record name | Tantalum iodide (TaI5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14693-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum iodide (TaI5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014693813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum iodide (TaI5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum pentaiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the composition of tantalum iodide formed at high temperatures?

A1: When tantalum and iodine react vigorously at temperatures between 370°C and 535°C, the primary product is tantalum iodide with the formula TaI2.8-3.0. []

Q2: Can tantalum iodide be used to produce high-purity tantalum metal?

A2: Yes, thermal dissociation of tantalum iodides on heated wires can produce high-purity tantalum metal. This method results in tantalum with minimal gaseous or metallic impurities, demonstrating plasticity suitable for pressing at room temperature. []

Q3: What is the crystal structure of tantalum iodide?

A3: Research has focused on redetermining the crystal structure of a specific tantalum iodide, Ta6I14. [] While the specific details of the structure would be found within the paper itself, this highlights the ongoing investigation into the structural complexities of these compounds.

Q4: Is there information available on the vapor pressure of tantalum iodide?

A4: While the provided abstracts do not contain specific data on the vapor pressure of tantalum iodide, one study investigated the saturation vapor pressure of TaI5 alongside niobium bromide and niobium iodide. [] This suggests that data on this important physical property does exist within the scientific literature.

Q5: Beyond the simple binary compounds, do more complex tantalum iodide species exist?

A5: Yes, research has explored the coordination chemistry of tantalum iodide clusters. One study focused on the interaction of the {Ta6I12}2+ cluster with thiocyanate ligands, resulting in the synthesis and structural characterization of a complex incorporating the cluster, potassium, dibenzo-24-crown-8, acetonitrile, tetraphenylphosphonium, and thiocyanate ions. [] This demonstrates the potential for tantalum iodide to form diverse and complex structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)